tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate
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Overview
Description
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoropent-1-yn-3-yl group, and a carbamate functional group. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5,5-trifluoropent-1-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the alkyne. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where reagents like alkyl halides can introduce new functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoropent-1-yn-3-yl group can form strong hydrogen bonds and van der Waals interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:
tert-butyl N-(5,5-difluoropent-1-yn-3-yl)carbamate: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding affinity.
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)urethane: The urethane analog has a similar structure but different functional groups, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-5-7(6-10(11,12)13)14-8(15)16-9(2,3)4/h1,7H,6H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDNIYHONMOAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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